molecular formula C22H21ClN6 B11227736 4-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11227736
M. Wt: 404.9 g/mol
InChI Key: MAYOSDODBVNHKW-UHFFFAOYSA-N
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Description

1-BENZYL-4-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of pyrazolopyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, which includes a benzyl group, a chlorophenyl group, and a pyrazolopyrimidine core, makes it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C22H21ClN6

Molecular Weight

404.9 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C22H21ClN6/c23-18-7-4-8-19(13-18)29-22-20(14-26-29)21(24-16-25-22)28-11-9-27(10-12-28)15-17-5-2-1-3-6-17/h1-8,13-14,16H,9-12,15H2

InChI Key

MAYOSDODBVNHKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-BENZYL-4-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step typically involves a substitution reaction using chlorophenyl derivatives.

    Attachment of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

1-BENZYL-4-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

1-BENZYL-4-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-4-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-BENZYL-4-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE can be compared with other similar compounds, such as:

The uniqueness of 1-BENZYL-4-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE lies in its pyrazolopyrimidine core, which imparts distinct biological activities and makes it a valuable compound for research and development.

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